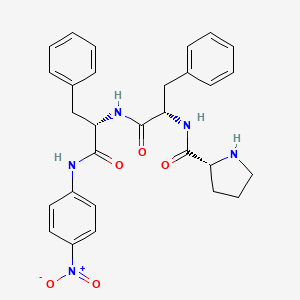![molecular formula C8H14O5S B14270355 Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate CAS No. 135742-69-7](/img/structure/B14270355.png)
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbonyl group bonded to an oxygen atom, which is then connected to an ethyl group. The presence of the sulfanyl group adds unique properties to this ester, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. One common method involves the reaction of ethyl acetate with 2-methoxyethanol and a sulfur-containing reagent under acidic conditions . The reaction typically requires heating and a strong acid catalyst such as sulfuric acid to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes often employ distillation techniques to separate and purify the final product.
化学反应分析
Types of Reactions
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols or aldehydes.
Substitution: Amides or different esters.
科学研究应用
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate has several applications in scientific research:
作用机制
The mechanism of action of ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate involves its interaction with molecular targets through its ester and sulfanyl functional groups. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The sulfanyl group may contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors .
相似化合物的比较
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl Butyrate: Known for its fruity odor and used in flavoring agents.
属性
CAS 编号 |
135742-69-7 |
|---|---|
分子式 |
C8H14O5S |
分子量 |
222.26 g/mol |
IUPAC 名称 |
ethyl 2-(2-methoxyethoxycarbonylsulfanyl)acetate |
InChI |
InChI=1S/C8H14O5S/c1-3-12-7(9)6-14-8(10)13-5-4-11-2/h3-6H2,1-2H3 |
InChI 键 |
STHWOUUCOLEAJE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CSC(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
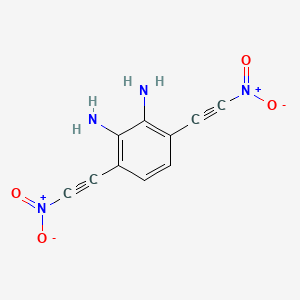
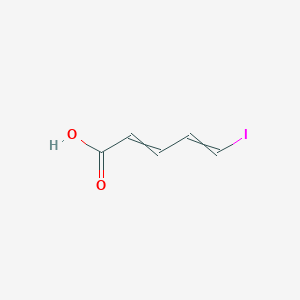



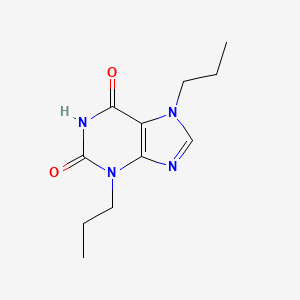

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
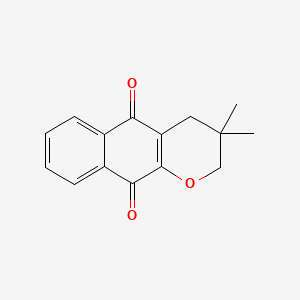
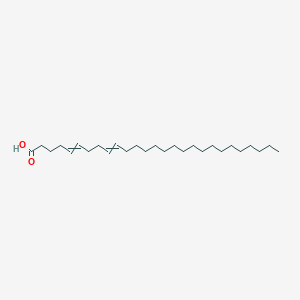
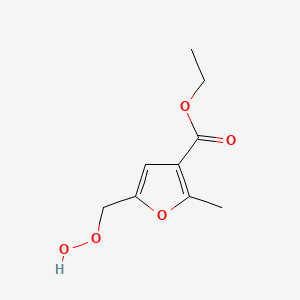
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
